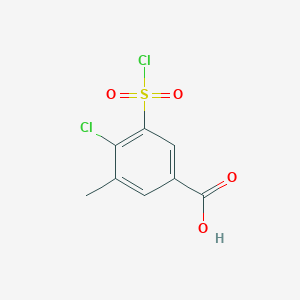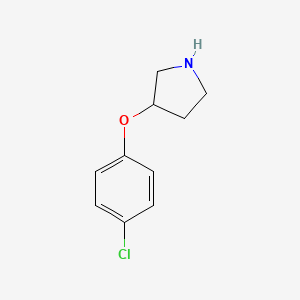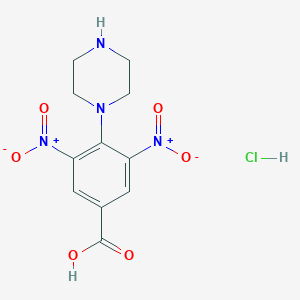
2-(4-Chlorophenyl)pentanoic acid
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Catalysis in Chemical Synthesis
2-(4-Chlorophenyl)pentanoic acid can play a role in catalytic processes, particularly in the synthesis of complex organic compounds. Its structure may allow it to act as a ligand, stabilizing transition states or intermediates in catalytic cycles . This can lead to more efficient synthesis routes for pharmaceuticals and other valuable chemicals.
Medicinal Chemistry
In medicinal chemistry, derivatives of 2-(4-Chlorophenyl)pentanoic acid could be explored for their potential therapeutic properties. For instance, they might serve as precursors or active motifs in the development of new drugs with anti-inflammatory or analgesic effects .
Biotechnology Applications
This compound could be utilized in biotechnological research, such as in the development of biocatalysts. Enzymes modified with 2-(4-Chlorophenyl)pentanoic acid derivatives could exhibit altered catalytic properties, potentially improving industrial bioprocesses .
Materials Science
In the field of materials science, 2-(4-Chlorophenyl)pentanoic acid may contribute to the development of novel polymers with specific characteristics like enhanced durability or chemical resistance, which could be valuable in creating new types of plastics or coatings .
Environmental Science
Research into the environmental fate of 2-(4-Chlorophenyl)pentanoic acid and its derivatives could provide insights into their biodegradability and potential impact on ecosystems. This is crucial for assessing the environmental risks associated with the use of such compounds .
Analytical Chemistry
2-(4-Chlorophenyl)pentanoic acid could be used as a standard or reagent in analytical chemistry to develop new methods for detecting similar compounds in various matrices, enhancing our ability to monitor and study environmental pollutants and pharmaceuticals .
Pharmacology
Exploring the pharmacological effects of 2-(4-Chlorophenyl)pentanoic acid derivatives could lead to the discovery of new mechanisms of action and therapeutic targets. This research can contribute to the development of novel treatments for various diseases .
Agricultural Chemistry
In agriculture, this compound might be investigated for its potential use as a growth regulator or as part of a pesticide formulation. Understanding its effects on plants and pests could lead to more sustainable agricultural practices .
Eigenschaften
IUPAC Name |
2-(4-chlorophenyl)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO2/c1-2-3-10(11(13)14)8-4-6-9(12)7-5-8/h4-7,10H,2-3H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXILIAXAWMMBHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C1=CC=C(C=C1)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenyl)pentanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![3-chloro-4-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1452417.png)



![3-bromo-5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1452425.png)
![3-chloro-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid](/img/structure/B1452426.png)


![({3,5-Dimethyl-4-[(2-methylphenyl)methoxy]phenyl}methyl)(methyl)amine hydrochloride](/img/structure/B1452431.png)
